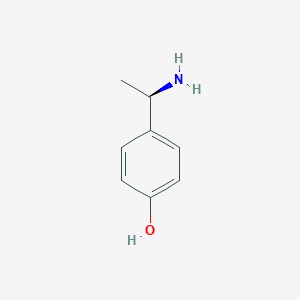

(R)-4-(1-aminoethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQPLIAKRDYOCB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310593 | |

| Record name | 4-[(1R)-1-Aminoethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134855-88-2 | |

| Record name | 4-[(1R)-1-Aminoethyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134855-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1R)-1-Aminoethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-(1-aminoethyl)phenol physical and chemical properties

An In-depth Technical Guide to (R)-4-(1-aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral amine derivative of significant interest in the pharmaceutical and chemical industries. Its stereospecific structure makes it a valuable chiral building block for the asymmetric synthesis of complex bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and applications of this compound, serving as a critical resource for professionals in research and development.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1][2] It is a chiral molecule containing a phenol group and a primary amine, which dictate its chemical reactivity and physical characteristics. Proper storage is critical to maintain its stability; it should be kept in a dry, sealed container at temperatures between 0 and 8 °C.[1][2]

Table 1: Chemical Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-[(1R)-1-aminoethyl]phenol | [3] |

| CAS Number | 134855-88-2 | [1] |

| Molecular Formula | C₈H₁₁NO | [1][4] |

| Molecular Weight | 137.18 g/mol | [1][4] |

| Appearance | White to off-white solid | [1][2] |

| Purity | Typically ≥95% to ≥99% (by HPLC) | [1][3] |

| Storage Conditions | 0-8 °C, sealed, dry | [1][2] |

Table 2: Physicochemical Data

| Property | Value | Notes | Source(s) |

| Density | 0.920 g/mL | This value may refer to bulk density. | [5][6] |

| Melting Point | Data not available | The related compound 4-aminophenol melts at 185-189 °C. | [7] |

| Boiling Point | Data not available | The related compound Tyramine boils at 175-181 °C at 8 mmHg. | |

| Solubility | Data not available | Expected to be moderately soluble in alcohols and slightly soluble in water based on its structure. | [8] |

| XLogP3-AA | 0.8 | A computed value indicating moderate lipophilicity. | [9] |

| Topological Polar Surface Area | 46.3 Ų | Computed value. | [9] |

| Hydrogen Bond Donors | 2 | Computed value. | [9] |

| Hydrogen Bond Acceptors | 2 | Computed value. | [9] |

Spectroscopic Profile

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the phenol ring (typically in the δ 6.5-7.5 ppm range), a quartet for the methine proton (-CH) adjacent to the amine and aromatic ring, and a doublet for the methyl (-CH₃) protons. The protons of the amine (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets whose chemical shifts are concentration and solvent-dependent.

-

¹³C NMR: The spectrum would display signals for the four unique aromatic carbons, with the carbon bearing the hydroxyl group being the most deshielded among them. Signals for the methine and methyl carbons of the ethylamine side chain would appear in the aliphatic region of the spectrum.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band for the phenolic O-H stretch around 3300-3500 cm⁻¹. A medium absorption for the N-H stretch of the primary amine will also be present in this region. Characteristic C-O stretching for the phenol will appear around 1200 cm⁻¹, and aromatic C=C stretching bands will be observed in the 1500-1600 cm⁻¹ region.

Experimental Protocols

Synthesis Pathway

This compound is a chiral amine that can be synthesized through various asymmetric methods. A common conceptual pathway involves the reductive amination of a ketone precursor, 4-hydroxyacetophenone. This process requires a chiral catalyst or auxiliary to ensure the stereospecific formation of the (R)-enantiomer.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenol, 4-amino- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4-アミノフェノール ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of (R)-4-(1-aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(1-aminoethyl)phenol, the (R)-enantiomer of octopamine, is a biogenic amine that plays a crucial role as a neurotransmitter, neuromodulator, and neurohormone in invertebrates.[1] Structurally analogous to norepinephrine in vertebrates, it is involved in the regulation of a wide array of physiological processes and behaviors.[2] This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, receptor interactions, and the experimental methodologies used to elucidate its function.

This compound is primarily active in invertebrates, with its receptors being a key target for the development of novel insecticides. In mammals, it is considered a trace amine with significantly lower affinity for adrenergic receptors compared to norepinephrine, though it may exert sympathomimetic effects at high doses.[3]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (1R)-1-(4-hydroxyphenyl)-1-aminoethane | |

| Synonyms | (R)-Octopamine, D-(-)-Octopamine | |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| CAS Number | 134855-88-2 | |

| Appearance | White to off-white solid |

Mechanism of Action: Receptor Interactions and Signaling Pathways

This compound exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs), collectively known as octopamine receptors (OARs). These receptors are broadly classified into three main subtypes based on their sequence similarity to vertebrate adrenergic receptors and their downstream signaling pathways:

-

Alpha-adrenergic-like octopamine receptors (OctαR): These receptors are structurally and functionally similar to vertebrate α₁-adrenergic receptors.[4] Upon activation by this compound, they primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[5]

-

Beta-adrenergic-like octopamine receptors (OctβR): These receptors share homology with vertebrate β-adrenergic receptors.[4] Their activation by this compound leads to the stimulation of adenylyl cyclase (AC) via Gs proteins. This results in an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6]

-

Octopamine/Tyramine receptors (Oct-TyrR): This is a more heterogeneous group of receptors that can be activated by both octopamine and its precursor, tyramine. Their signaling properties can vary, with some inhibiting adenylyl cyclase (via Gi proteins) and others modulating intracellular calcium levels.[3]

The activation of these distinct signaling cascades by this compound underlies its diverse physiological effects in invertebrates.

Quantitative Biological Data

The affinity and potency of this compound for its receptors have been quantified in various invertebrate species using radioligand binding and functional assays.

Table 1: Receptor Binding Affinities (Kd / Ki) of Octopamine

| Receptor | Species | Ligand | Kd / Ki (nM) | Reference |

| OAR (total) | Drosophila melanogaster (head membranes) | [³H]Octopamine | 5 (Kd) | [7] |

| OAR (total) | Drosophila melanogaster (head membranes) | [³H]Octopamine | 6.0 ± 0.9 (Kd) | [8] |

| Pa oa1 | Periplaneta americana | Octopamine | 13,300 (Ki) | [3] |

| OAMB | Drosophila melanogaster | [³H]Yohimbine | 43.0 (Kd) | [9] |

| Pa oa1 | Periplaneta americana | [³H]Yohimbine | 28.4 (Kd) | [9] |

| Lym oa1 | Lymnaea stagnalis | Octopamine | 1,900 (Ki) | [10] |

| OAR (total) | Locusta migratoria (brain) | [³H]Octopamine | 5.65 ± 0.91 (Kd) | [11] |

Table 2: Functional Potency (EC₅₀) of Octopamine in Second Messenger Assays

| Receptor | Species | Assay | EC₅₀ (nM) | Reference |

| OAMB | Drosophila melanogaster | cAMP Production | 190 ± 50 | [12] |

| BmOAR (α-like) | Bombyx mori | Ca²⁺ Mobilization | 92,800 (for DMCDM, an agonist) | [13] |

| BmOAR (α-like) | Bombyx mori | cAMP Production | 234 (for DMCDM, an agonist) | [13] |

| Pa oa1 | Periplaneta americana | cAMP Production | 1,620 | [3] |

| CsOA2B2 | Chilo suppressalis | cAMP Production | 2.33 | [14] |

| is-octβ₂R | Ixodes scapularis | TGFα Shedding Assay | ~10 | [15] |

In Vivo Biological Activity

The activation of octopaminergic systems by this compound leads to a variety of behavioral and physiological responses in invertebrates.

-

Learning and Memory: Octopamine is critically involved in appetitive learning, where it is thought to mediate the reward signal.[16][17][18] Injection of octopamine can enhance memory formation and recall in olfactory and visual learning paradigms in insects like honeybees and crickets.[6][18]

-

Locomotor Activity: Octopamine generally increases locomotor activity and arousal, preparing the insect for action.[13] In honeybees, injections of octopamine have been shown to alter the time spent in different behaviors such as walking and grooming.[13]

-

Feeding and Sucrose Responsiveness: Octopamine modulates feeding behaviors and increases the responsiveness to sucrose, which is crucial for foraging and appetitive learning.[19]

-

Aggression and Social Behavior: Octopamine has been implicated in the regulation of aggression and other social behaviors in various insect species.

-

Metabolism: As a neurohormone, octopamine can be released into the hemolymph and mobilize lipids and carbohydrates from fat bodies to provide energy for sustained activities like flight.[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific octopamine receptor.

6.1.1. Materials

-

HEK293 or CHO cells stably expressing the octopamine receptor of interest.

-

Radioligand (e.g., [³H]Octopamine or a suitable antagonist like [³H]Yohimbine).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine).

-

Scintillation cocktail.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

6.1.2. Procedure

-

Membrane Preparation:

-

Culture receptor-expressing cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

-

Determine protein concentration using a suitable method (e.g., Bradford or BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add in order:

-

Binding buffer.

-

A serial dilution of unlabeled this compound.

-

A fixed concentration of the radioligand (typically at or below its Kd).

-

The membrane preparation.

-

-

Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25-30 °C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the unlabeled this compound.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

-

cAMP Functional Assay

This protocol measures the ability of this compound to stimulate cAMP production via Gs-coupled octopamine receptors.

6.2.1. Materials

-

HEK293 or CHO cells expressing the Gs-coupled octopamine receptor.

-

This compound.

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

Commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

96- or 384-well cell culture plates.

-

Plate reader compatible with the chosen assay kit.

6.2.2. Procedure

-

Cell Seeding:

-

Seed the receptor-expressing cells into the appropriate microplate at a predetermined density and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Cell Stimulation:

-

Remove the culture medium from the cells.

-

Add the different concentrations of this compound to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37 °C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the assay to measure the amount of cAMP in each well. This typically involves the addition of detection reagents and subsequent measurement of a signal (e.g., fluorescence or luminescence).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data from the plate reader to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Calcium Mobilization Functional Assay

This protocol assesses the ability of this compound to induce calcium release via Gq-coupled octopamine receptors.

6.3.1. Materials

-

HEK293 or CHO cells expressing the Gq-coupled octopamine receptor.

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., HBSS with calcium and magnesium).

-

Pluronic F-127 (to aid dye loading).

-

Probenecid (to prevent dye leakage from cells, optional).

-

96- or 384-well black-walled, clear-bottom cell culture plates.

-

Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).

6.3.2. Procedure

-

Cell Seeding:

-

Seed the receptor-expressing cells into the microplate and allow them to adhere overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium and add the dye loading solution to the cells.

-

Incubate for a specified time (e.g., 60 minutes) at 37 °C to allow the dye to enter the cells and be de-esterified.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in a separate compound plate.

-

-

Measurement of Calcium Flux:

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for a short period.

-

The instrument's liquid handler then adds the this compound from the compound plate to the cell plate.

-

Immediately record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity or the area under the curve after compound addition.

-

Plot the response as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Conclusion

This compound is a key biogenic amine in invertebrates with well-defined roles in neurotransmission and neuromodulation. Its activity is mediated by a family of specific G protein-coupled receptors that trigger distinct second messenger cascades. The quantitative data on its binding affinities and functional potencies, combined with detailed in vivo studies, provide a solid foundation for understanding its physiological significance. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the pharmacology of octopamine receptors and to explore their potential as targets for the development of novel and selective invertebrate pest control agents.

References

- 1. Octopaminergic agonists for the cockroach neuronal octopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel octopamine receptor with preferential expression in Drosophila mushroom bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloning, expression and functional analysis of an octopamine receptor from Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular, pharmacological, and signaling properties of octopamine receptors from honeybee (Apis mellifera) brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional and pharmacological characterization of a beta-adrenergic-like octopamine receptor from the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-affinity octopamine receptors revealed in Drosophila by binding or [3H]octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-affinity [3H]octopamine-binding sites in Drosophila melanogaster: interaction with ligands and relationship to octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular and pharmacological analysis of an octopamine receptor from American cockroach and fruit fly in response to plant essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Characterization of tyramine and octopamine receptors in the insect (Locusta migratoria migratorioides) brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel Octopamine Receptor with Preferential Expression inDrosophila Mushroom Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological characterization of a Bombyx mori alpha-adrenergic-like octopamine receptor stably expressed in a mammalian cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Structural insights into endogenous agonist selectivity of aminergic receptors from the octopamine β2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular and functional characterization of an octopamine receptor from honeybee (Apis mellifera) brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. Molecular and functional characterization of an octopamine receptor from honeybee (Apis mellifera) brain | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

A Technical Guide to the Research Applications of (R)-4-(1-aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

(R)-4-(1-aminoethyl)phenol , a chiral amine of significant interest, serves as a versatile building block in medicinal chemistry and asymmetric synthesis. Its paramount role lies in its application as a precursor to a range of pharmacologically active molecules, most notably adrenergic receptor agonists. This technical guide provides an in-depth overview of its chemical properties, synthesis, and key research applications, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Core Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key chemical identifiers and properties is provided in the table below.

| Property | Value |

| CAS Number | 134855-88-2 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥ 97% |

| Storage Conditions | 0-8 °C |

Synthesis of this compound

The primary route for the enantioselective synthesis of this compound is the asymmetric reductive amination of its prochiral ketone precursor, 4'-hydroxyacetophenone. Biocatalytic methods employing imine reductases (IREDs) or reductive aminases (RedAms) offer high enantioselectivity and are increasingly favored for their green chemistry advantages.

Experimental Protocol: Enzymatic Asymmetric Reductive Amination

This protocol outlines a general procedure for the enzymatic reductive amination of 4'-hydroxyacetophenone to yield this compound. The specific enzyme, cofactor regeneration system, and reaction conditions may require optimization.

Materials:

-

4'-Hydroxyacetophenone

-

Ammonium chloride (or other amine source)

-

Imine reductase (IRED) or Reductive Aminase (RedAm) expressing whole cells or purified enzyme

-

NADP⁺/NADPH cofactor

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose

-

Potassium phosphate buffer (e.g., 100 mM, pH 8.5)

-

Organic solvent (e.g., DMSO, if needed for substrate solubility)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

-

Add D-glucose, NADP⁺, and the IRED/RedAm enzyme source (whole cells or purified enzyme).

-

Dissolve 4'-hydroxyacetophenone in a minimal amount of a water-miscible organic solvent like DMSO if necessary, and add it to the reaction mixture.

-

Add the amine source, such as ammonium chloride.

-

Initiate the reaction by adding the glucose dehydrogenase for cofactor regeneration.

-

Maintain the reaction at a constant temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by HPLC or TLC.

-

Upon completion, quench the reaction by adding a sufficient volume of ethyl acetate.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel to yield this compound.

Workflow for Enzymatic Reductive Amination

Caption: Workflow for the enzymatic synthesis of this compound.

Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. Chiral HPLC is the standard method for this analysis.

Experimental Protocol: Chiral HPLC Separation of 4-(1-aminoethyl)phenol Enantiomers

This protocol provides a general method for the separation of (R)- and (S)-4-(1-aminoethyl)phenol. The specific column and mobile phase may require optimization.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK series column (e.g., CHIRALPAK AD-H or similar).

-

Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Record the chromatogram and determine the retention times of the two enantiomers.

-

Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

Application in the Synthesis of Adrenergic Agonists

This compound is a key chiral intermediate in the synthesis of several important adrenergic receptor agonists, including (R)-phenylephrine, (R)-synephrine, and (R)-octopamine. These compounds are widely used in pharmaceutical preparations for their sympathomimetic effects.

Adrenergic Receptor Signaling Pathway

Adrenergic agonists exert their effects by binding to and activating adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist initiates a signaling cascade that leads to a physiological response. The diagram below illustrates the general signaling pathway for α1-adrenergic receptors, which are a primary target for agonists derived from this compound.

Caption: Simplified α1-adrenergic receptor signaling pathway.

Pharmacological Data of Derived Adrenergic Agonists

The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of (R)-phenylephrine for human α1-adrenergic receptor subtypes.

| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) - Calcium Mobilization |

| α1A | 5.5 ± 0.1 | 6.2 ± 0.1 |

| α1B | 5.8 ± 0.1 | 6.5 ± 0.1 |

| α1D | 6.2 ± 0.1 | 7.1 ± 0.1 |

Data presented as mean ± SEM.

Experimental Protocol: Synthesis of (R)-Phenylephrine from this compound

This protocol describes the N-methylation of this compound to produce (R)-phenylephrine.

Materials:

-

This compound

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl) in ethanol

Procedure:

-

In a hydrogenation vessel, dissolve this compound in methanol.

-

Add the aqueous formaldehyde solution to the reaction mixture.

-

Carefully add the Pd/C catalyst.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of ethanol and cool in an ice bath.

-

Add a solution of HCl in ethanol dropwise to precipitate the hydrochloride salt of (R)-phenylephrine.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Application as a Chiral Auxiliary in Diastereoselective Synthesis

The chiral nature of this compound allows for its use as a chiral auxiliary to control the stereochemical outcome of certain reactions. For example, it can be used to direct the diastereoselective alkylation of a carbonyl compound.

Experimental Protocol: Diastereoselective Alkylation of a Ketone

This protocol provides a general procedure for the use of this compound as a chiral auxiliary in the diastereoselective alkylation of a ketone.

Materials:

-

This compound

-

A prochiral ketone (e.g., cyclohexanone)

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA)

-

An alkylating agent (e.g., methyl iodide)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the Chiral Imine: In a round-bottom flask equipped with a Dean-Stark trap, dissolve this compound and the ketone in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected. Remove the solvent under reduced pressure to obtain the crude chiral imine.

-

Diastereoselective Alkylation: Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C. Add LDA solution dropwise and stir for 1 hour. Add the alkylating agent and continue stirring at -78 °C until the reaction is complete.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved under acidic conditions to yield the enantiomerically enriched alkylated ketone. The diastereomeric ratio of the product can be determined by NMR spectroscopy or chiral GC/HPLC analysis of the product after cleavage.

(R)-4-(1-aminoethyl)phenol: A Chiral Scaffold for Neurotransmitter-Modulating Agents

(An In-depth Technical Guide for Researchers and Drug Development Professionals)

Introduction

(R)-4-(1-aminoethyl)phenol, a chiral phenethylamine derivative, serves as a critical starting material and structural motif in the discovery and development of novel therapeutics targeting neurotransmitter systems. Its inherent chirality and functional groups—a phenol and a primary amine—make it a versatile scaffold for the synthesis of a wide array of neurologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the application of this compound as a key building block in the generation of ligands for various neurotransmitter receptors. While direct pharmacological data on this compound is limited, its significance lies in the potent and selective molecules derived from its core structure.

Chemical and Physical Properties

This compound is a white to off-white solid with the following key properties:

| Property | Value |

| CAS Number | 134855-88-2 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | 4-[(1R)-1-aminoethyl]phenol |

| Synonyms | (R)-alpha-Methyl-4-hydroxy-phenethylamine, (R)-p-hydroxy-alpha-methylphenethylamine |

| Purity | Typically ≥97% |

Synthesis of this compound

The asymmetric synthesis of this compound is crucial for its use in developing stereospecific drugs. A common approach involves the asymmetric reduction of a prochiral ketone precursor.

Experimental Protocol: Asymmetric Reduction

A representative protocol for the asymmetric synthesis of this compound is outlined below. This method employs a chiral catalyst to achieve high enantioselectivity.

Materials:

-

4-Hydroxyacetophenone

-

Chiral reducing agent (e.g., a borane complex with a chiral oxazaborolidine catalyst like (R)-CBS-oxazaborolidine)

-

Borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂)

-

Anhydrous solvent (e.g., tetrahydrofuran, THF)

-

Acidic workup solution (e.g., 1 M HCl)

-

Basic workup solution (e.g., saturated NaHCO₃)

-

Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

-

Catalyst Preparation: In a flame-dried, inert-atmosphere flask, the chiral oxazaborolidine catalyst is dissolved in anhydrous THF.

-

Borane Addition: The borane source is added dropwise to the catalyst solution at a controlled temperature (e.g., 0 °C to room temperature), allowing for the formation of the active chiral reducing agent.

-

Substrate Addition: A solution of 4-hydroxyacetophenone in anhydrous THF is added slowly to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by an acidic workup to hydrolyze the borane complexes.

-

Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are washed with a basic solution and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically pure this compound.

Logical Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis workflow.

Role in Neurotransmitter Research: A Precursor to Adrenergic and Serotonergic Ligands

This compound is a valuable precursor for the synthesis of various adrenergic and serotonergic receptor ligands. The phenethylamine core is a common feature in many endogenous neurotransmitters and synthetic drugs. The (R)-chirality at the alpha-carbon and the para-hydroxyl group are often key for specific receptor interactions.

Derivatives Targeting Adrenergic Receptors

The structure of this compound is closely related to endogenous catecholamines like norepinephrine. By modifying the amine and the aromatic ring, potent and selective adrenergic receptor agonists and antagonists can be synthesized.

Example: Synthesis of a Beta-Adrenergic Agonist

A hypothetical synthetic route starting from this compound to a beta-adrenergic agonist is presented below. This illustrates its utility as a chiral building block.

Workflow for a Hypothetical Beta-Adrenergic Agonist Synthesis

Caption: Synthesis of a beta-adrenergic agonist.

Pharmacological Data for a Representative Beta-2 Adrenergic Agonist (Salbutamol)

While not directly synthesized from this compound in this exact manner commercially, the structure-activity relationships are relevant. The following table provides representative data for a well-known beta-2 adrenergic agonist, Salbutamol, to illustrate the type of data sought for derivatives.

| Parameter | Receptor Subtype | Value |

| Ki (nM) | Beta-2 Adrenergic | 100 - 250 |

| EC₅₀ (nM) | Beta-2 Adrenergic | 5 - 15 |

Signaling Pathway for Beta-Adrenergic Receptor Activation

Activation of beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Caption: Beta-adrenergic receptor signaling.

Derivatives Targeting Serotonin Receptors

The phenethylamine scaffold is also present in many serotonin (5-HT) receptor ligands. Modifications to the aromatic ring and the amine substituent of this compound can yield compounds with high affinity for various 5-HT receptor subtypes.

Structure-Activity Relationship (SAR) Insights

Studies on phenethylamine derivatives have shown that:

-

Substitution on the phenyl ring can greatly influence selectivity for different 5-HT receptor subtypes.

-

The nature and size of the substituent on the amine are critical for affinity and efficacy (agonist vs. antagonist activity).

Experimental Protocols for Characterizing Derivatives

The following are generalized protocols for characterizing the pharmacological activity of compounds derived from this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-prazosin for alpha1-adrenergic receptors).

-

Test compound (derivative of this compound).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibration: Allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assay (e.g., cAMP Measurement for Gs-coupled Receptors)

This assay measures the functional consequence of receptor binding (e.g., agonist-induced second messenger production).

Materials:

-

Intact cells expressing the target receptor.

-

Test compound.

-

Assay buffer/media.

-

A kit for measuring the second messenger of interest (e.g., a cAMP HTRF assay kit).

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.

-

Compound Addition: Add varying concentrations of the test compound to the cells.

-

Incubation: Incubate for a specified time to allow for second messenger production.

-

Lysis and Detection: Lyse the cells and perform the assay to quantify the second messenger according to the manufacturer's protocol.

-

Data Analysis: Plot the concentration-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).

Workflow for a Radioligand Binding Assay

Caption: Radioligand binding assay workflow.

Conclusion

This compound is a fundamentally important chiral building block in medicinal chemistry and drug discovery for neurological disorders. Its value is realized through its incorporation into more complex molecules that exhibit high affinity and selectivity for specific neurotransmitter receptors, particularly adrenergic and serotonergic targets. The stereochemistry and functional groups of this compound provide a robust starting point for the design and synthesis of novel therapeutics. Further exploration of derivatives based on this scaffold holds significant promise for the development of next-generation treatments for a range of psychiatric and neurological conditions.

The Discovery and Synthetic Evolution of (R)-4-(1-aminoethyl)phenol: A Technical Guide

Introduction

(R)-4-(1-aminoethyl)phenol is a chiral primary amine that serves as a critical building block in the synthesis of numerous pharmaceutical compounds. Its strategic importance lies in its utility as a precursor to various bioactive molecules, including selective serotonin reuptake inhibitors (SSRIs) and other therapeutics targeting neurological disorders.[1] This technical guide provides an in-depth overview of the discovery and synthetic history of this compound, detailing the evolution of its synthesis from racemic preparations to modern stereoselective methods. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the synthesis of this key chiral intermediate.

Discovery and Early Synthetic Approaches

The initial synthesis of 4-(1-aminoethyl)phenol in its racemic form was primarily achieved through the reductive amination of 4-hydroxyacetophenone. One of the earliest and most straightforward methods employed was the Leuckart reaction, a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.

Racemic Synthesis via Reductive Amination

The synthesis of racemic 4-(1-aminoethyl)phenol typically starts from the readily available 4-hydroxyacetophenone. The general reaction involves the condensation of the ketone with an amine source, followed by the reduction of the resulting imine intermediate.

Experimental Protocol: Leuckart Reaction for Racemic 4-(1-aminoethyl)phenol

-

Reactants: 4-hydroxyacetophenone, Ammonium formate (or formamide and formic acid).

-

Procedure:

-

A mixture of 4-hydroxyacetophenone and a molar excess of ammonium formate is heated at a high temperature, typically between 160-185°C, for several hours.

-

The reaction proceeds through the in-situ formation of an imine intermediate from 4-hydroxyacetophenone and ammonia (from the decomposition of ammonium formate).

-

Formic acid, also generated from ammonium formate, then reduces the imine to the corresponding primary amine.

-

The resulting formamide of 4-(1-aminoethyl)phenol is then subjected to acidic or basic hydrolysis to yield the final racemic product.

-

The product is isolated and purified by crystallization or chromatography.

-

This method, while effective for producing the racemic mixture, suffers from drawbacks such as high reaction temperatures, modest yields, and the generation of significant byproducts.

Stereoselective Synthesis of this compound

The therapeutic efficacy of chiral drugs is often associated with a single enantiomer, necessitating the development of stereoselective synthetic routes. For this compound, the primary strategies to achieve high enantiopurity are chiral resolution of the racemate and, more recently, asymmetric synthesis.

Chiral Resolution of Racemic 4-(1-aminoethyl)phenol

Chiral resolution is a widely used industrial method for separating enantiomers from a racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For the resolution of racemic 4-(1-aminoethyl)phenol, derivatives of tartaric acid, particularly dibenzoyl-L-tartaric acid, have proven to be effective resolving agents.[2][3][4]

Experimental Protocol: Chiral Resolution with Dibenzoyl-L-tartaric Acid

-

Reactants: Racemic 4-(1-aminoethyl)phenol, Dibenzoyl-L-tartaric acid, suitable solvent (e.g., methanol, ethanol).

-

Procedure:

-

Racemic 4-(1-aminoethyl)phenol is dissolved in a suitable solvent, such as methanol.

-

A solution of dibenzoyl-L-tartaric acid (typically 0.5 to 1.0 equivalents) in the same solvent is added to the amine solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, the this compound-dibenzoyl-L-tartrate.

-

The precipitated diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.

-

The resolved (R)-amine is then liberated from the salt by treatment with a base (e.g., sodium hydroxide or ammonia), followed by extraction with an organic solvent.

-

The enantiomeric purity of the final product is determined by chiral HPLC or measurement of its specific rotation.

-

Enzymatic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution. This method utilizes enzymes that preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the resolution of racemic 4-(1-aminoethyl)phenol, transaminases (also known as aminotransferases) have been successfully employed.

In a typical kinetic resolution, a transaminase can be used to selectively deaminate the (S)-enantiomer to the corresponding ketone (4-hydroxyacetophenone), leaving the desired (R)-enantiomer in high enantiomeric excess. Alternatively, in a deracemization process, a combination of a stereoselective transaminase and a racemizing agent or a second, complementary enzyme can be used to convert the entire racemic mixture into the desired (R)-enantiomer, achieving a theoretical yield of up to 100%.[5]

Experimental Protocol: Enzymatic Resolution using a Transaminase

-

Reactants: Racemic 4-(1-aminoethyl)phenol, a suitable ω-transaminase (e.g., from Arthrobacter sp.), an amino acceptor (e.g., pyruvate), pyridoxal 5'-phosphate (PLP) cofactor, buffer solution.

-

Procedure:

-

Racemic 4-(1-aminoethyl)phenol is dissolved in a buffered aqueous solution (e.g., pH 7-9).

-

The ω-transaminase, PLP cofactor, and an amino acceptor are added to the solution.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation.

-

The reaction progress and enantiomeric excess of the remaining amine are monitored by chiral HPLC.

-

Once the desired conversion and enantiomeric excess are achieved, the reaction is stopped, and the this compound is extracted from the reaction mixture.

-

The product is then purified. A study describes achieving a conversion of approximately 50% to yield (R)-2-(1-aminoethyl)-4-fluorophenol with an enantiomeric excess of up to 100%.[6]

-

Asymmetric Synthesis

Asymmetric synthesis provides the most direct route to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner. For this compound, asymmetric reductive amination of 4-hydroxyacetophenone is a key strategy. This can be achieved using chiral catalysts or biocatalysts.

Catalytic Asymmetric Reductive Amination

This approach involves the reduction of an imine or an oxime derivative of 4-hydroxyacetophenone using a chiral catalyst. Asymmetric transfer hydrogenation is a prominent method, where a hydrogen donor (e.g., isopropanol or formic acid) and a chiral transition metal catalyst (often based on ruthenium, rhodium, or iridium) are used to stereoselectively reduce the C=N bond.

Biocatalytic Asymmetric Synthesis

The direct asymmetric synthesis of this compound from 4-hydroxyacetophenone can be accomplished using engineered transaminases. In this process, a transaminase enzyme transfers an amino group from an amino donor (e.g., isopropylamine or D-alanine) to the ketone substrate with high stereoselectivity. This method is highly efficient and operates under mild, environmentally friendly conditions.

Experimental Protocol: Biocatalytic Asymmetric Synthesis using a Transaminase

-

Reactants: 4-hydroxyacetophenone, a suitable (R)-selective ω-transaminase, an amino donor (e.g., isopropylamine), pyridoxal 5'-phosphate (PLP) cofactor, buffer solution.

-

Procedure:

-

4-hydroxyacetophenone is suspended in a buffered aqueous solution.

-

The (R)-selective ω-transaminase, PLP cofactor, and a stoichiometric amount of the amino donor are added.

-

The reaction pH is maintained at an optimal level (typically around 8-10) for the chosen enzyme.

-

The mixture is incubated at a controlled temperature (e.g., 30-45°C) until the reaction reaches completion.

-

The product, this compound, is then extracted from the reaction mixture and purified. This biocatalytic approach can achieve high yields and excellent enantiomeric excess (>99%).

-

Quantitative Data Summary

The following tables summarize the typical quantitative data for the different synthetic routes to this compound.

Table 1: Racemic Synthesis of 4-(1-aminoethyl)phenol

| Method | Starting Material | Key Reagents | Typical Yield | Enantiomeric Excess (ee) |

| Leuckart Reaction | 4-hydroxyacetophenone | Ammonium formate | 40-60% | 0% (racemic) |

Table 2: Stereoselective Synthesis of this compound

| Method | Starting Material | Key Reagents/Catalyst | Typical Yield | Enantiomeric Excess (ee) |

| Chiral Resolution | Racemic 4-(1-aminoethyl)phenol | Dibenzoyl-L-tartaric acid | 35-45% (based on racemate) | >98% |

| Enzymatic Resolution | Racemic 4-(1-aminoethyl)phenol | ω-Transaminase | ~50% (kinetic resolution) | >99% |

| Asymmetric Synthesis (Biocatalytic) | 4-hydroxyacetophenone | (R)-selective ω-Transaminase | >95% | >99% |

Visualizations

Diagram 1: General Synthetic Pathways to this compound

Caption: Overview of synthetic routes to 4-(1-aminoethyl)phenol.

Diagram 2: Workflow for Chiral Resolution

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 4. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of (R)-4-(1-aminoethyl)phenol

Introduction

(R)-4-(1-aminoethyl)phenol is a chiral organic compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a phenol group, a chiral ethylamine substituent, and an aromatic ring, gives rise to a distinct spectroscopic fingerprint. This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such data are also included, along with a workflow diagram for the spectroscopic analysis process.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1 - 7.3 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~6.7 - 6.9 | Doublet | 2H | Ar-H (meta to -OH) |

| ~4.1 - 4.3 | Quartet | 1H | CH-NH₂ |

| ~1.3 - 1.5 | Doublet | 3H | CH₃ |

| Variable | Broad Singlet | 3H | -OH, -NH₂ |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Ar-C (ipso, attached to -OH) |

| ~130 | Ar-C (ipso, attached to -CH) |

| ~128 | Ar-CH (ortho to -OH) |

| ~115 | Ar-CH (meta to -OH) |

| ~50 | CH-NH₂ |

| ~25 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (phenol), N-H stretch (amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| 1620 - 1580 | Medium | C=C stretch (aromatic ring) |

| 1520 - 1480 | Strong | C=C stretch (aromatic ring) |

| 1260 - 1200 | Strong | C-O stretch (phenol) |

| 1100 - 1000 | Medium | C-N stretch |

| 850 - 810 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 137 | Moderate | [M]⁺ (Molecular Ion) |

| 122 | High | [M - CH₃]⁺ |

| 107 | High | [M - C₂H₄N]⁺ (loss of ethylamine radical) |

| 94 | Moderate | [C₆H₅OH]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

For ESI, the sample solution is infused directly or via a liquid chromatograph.

-

For EI, the sample is typically introduced via a gas chromatograph or a direct insertion probe.

-

Set the mass analyzer (e.g., quadrupole, time-of-flight) to scan the desired mass-to-charge (m/z) range.

-

-

Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

A Technical Guide to Chiral β-Amino Phenols in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chiral β-amino phenols and their structural analogues represent a cornerstone class of ligands and catalysts in modern asymmetric synthesis. Their rigid stereochemical architecture, arising from the vicinal amino and hydroxyl groups on a carbon backbone, makes them exceptionally effective in inducing chirality in a wide array of chemical transformations. This technical guide provides an in-depth review of their synthesis, catalytic applications, and mechanisms, with a focus on providing actionable data and protocols for researchers in the field. The conformationally rigid analogue, cis-1-amino-2-indanol, is highlighted as a representative scaffold due to its widespread success and extensive documentation in catalytic applications.

Synthesis of Chiral β-Amino Phenol Scaffolds

The enantioselective synthesis of β-amino alcohols is critical for their application in catalysis and drug development. A variety of strategies have been developed, ranging from classical resolutions to sophisticated asymmetric catalytic methods.

Representative Synthesis: (1S,2R)-1-Amino-2-indanol

cis-1-Amino-2-indanol is a powerful chiral building block, frequently used as a ligand scaffold in asymmetric catalysis due to its conformationally restricted framework, which enhances stereochemical control.[1][2] One effective method for its enantioselective synthesis involves a multi-step process starting from indene, featuring an asymmetric epoxidation and a regioselective Ritter reaction for amination.

Experimental Protocol: Synthesis of (1S,2R)-1-Amino-2-indanol

This protocol is adapted from methodologies involving asymmetric epoxidation followed by a Ritter reaction.[1]

-

Asymmetric Epoxidation of Indene: Indene is subjected to asymmetric epoxidation using a chiral manganese(III)-salen catalyst and a stoichiometric oxidant (e.g., NaOCl). This step establishes the initial chirality, producing (1R,2S)-indene oxide with high enantiomeric excess.

-

Stereo- and Regioselective Ritter Reaction: The chiral epoxide is then treated with a mixture of sulfuric acid (or oleum) and acetonitrile. The epoxide is activated by the strong acid, leading to the formation of a carbocation intermediate. Acetonitrile acts as the nucleophile, attacking the benzylic carbon from the face opposite to the adjacent hydroxyl group, ensuring cis-stereochemistry. This forms a nitrilium ion intermediate.

-

Hydrolysis: The resulting intermediate is hydrolyzed under basic conditions to yield the target (1S,2R)-cis-1-amino-2-indanol. The product is typically isolated as a crystalline solid after purification.

This synthetic approach provides access to the highly valuable cis-aminoindanol scaffold, which serves as a precursor to numerous chiral ligands and catalysts.[3][4]

Applications in Asymmetric Catalysis

Chiral β-amino phenols and their analogues are most renowned for their role as ligands in two key asymmetric transformations: the reduction of prochiral ketones and the addition of organozinc reagents to aldehydes.

Asymmetric Reduction of Prochiral Ketones

One of the most powerful applications of chiral β-amino alcohols is in the catalytic asymmetric reduction of ketones to form chiral secondary alcohols, a critical transformation in pharmaceutical synthesis. The most common method involves the in situ formation of an oxazaborolidine catalyst (Corey-Bakshi-Shibata or CBS catalyst) from the amino alcohol and a borane source.[2]

Experimental Protocol: Asymmetric Reduction of Acetophenone

The following is a general procedure for the enantioselective reduction of acetophenone using a catalyst derived from (1S,2R)-1-amino-2-indanol and borane.

-

Catalyst Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), a solution of (1S,2R)-1-amino-2-indanol (0.1 eq.) in anhydrous tetrahydrofuran (THF) is prepared. Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.2 eq.) is added dropwise at room temperature. The mixture is stirred for approximately 1-2 hours to allow for the formation of the chiral oxazaborolidine catalyst.

-

Reduction: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C). A solution of acetophenone (1.0 eq.) in anhydrous THF is then added slowly to the catalyst solution.

-

Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by dilute hydrochloric acid.

-

Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting chiral 1-phenylethanol is purified by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Quantitative Data for Ketone Reduction

The use of (1S,2R)-1-amino-2-indanol derived catalysts leads to high enantioselectivities across a range of ketone substrates.

| Substrate | Catalyst System | Temp (°C) | Yield (%) | ee (%) | Product Configuration |

| Acetophenone | (1S,2R)-1-amino-2-indanol / BH₃ | 25 | >95 | 96 | (R) |

| α-Tetralone | (1S,2R)-1-amino-2-indanol / BH₃ | 25 | 98 | 94 | (R) |

| Propiophenone | (1S,2R)-1-amino-2-indanol / BH₃ | 25 | >95 | 95 | (R) |

| 1-Indanone | (1S,2R)-1-amino-2-indanol / BH₃ | 0 | 97 | 93 | (R) |

| α-Chloroacetophenone | (1S,2R)-1-amino-2-indanol / BH₃ | 25 | >95 | 99 | (S) |

Data compiled from representative literature demonstrating the effectiveness of aminoindanol-derived oxazaborolidine catalysts.

Enantioselective Addition of Organozinc Reagents to Aldehydes

The catalytic enantioselective addition of dialkylzinc reagents to aldehydes is a reliable method for forming chiral secondary alcohols with new carbon-carbon bonds. Chiral β-amino alcohols are among the most effective ligands for this transformation.

Experimental Protocol: Diethylzinc Addition to Benzaldehyde

The following general protocol describes the addition of diethylzinc to benzaldehyde catalyzed by a chiral β-amino alcohol.

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, the chiral β-amino alcohol ligand (e.g., 10-20 mol%) is dissolved in an anhydrous solvent such as hexane or toluene.

-

Reaction: The solution is cooled (e.g., to 0 °C). A solution of diethylzinc (Et₂Zn, typically 1.0 M in hexanes, 2.0 eq.) is added dropwise, followed by the slow addition of benzaldehyde (1.0 eq.).

-

Monitoring and Quenching: The reaction is stirred at the same temperature until completion, as monitored by TLC. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Purification: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product, 1-phenyl-1-propanol, is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC or GC.

Quantitative Data for Diethylzinc Addition

Various chiral β-amino alcohols have been shown to be effective ligands for the enantioselective addition of diethylzinc to a range of aldehydes.

| Aldehyde | Chiral Ligand | Ligand (mol%) | Yield (%) | ee (%) | Product Configuration |

| Benzaldehyde | (-)-DAIB | 1-2 | >98 | 98-99 | (R) |

| 4-Chlorobenzaldehyde | (-)-DAIB | 2 | 95 | 97 | (R) |

| 4-Methoxybenzaldehyde | (-)-DAIB | 2 | 96 | 96 | (R) |

| Cinnamaldehyde | (-)-DAIB | 2 | 90 | 95 | (R) |

| Hexanal | (-)-DAIB | 2 | 92 | 94 | (R) |

Data is representative for highly effective ligands like (-)-3-exo-(dimethylamino)isoborneol (DAIB), demonstrating general trends.

Mechanistic Insights and Visualizations

Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing new, more effective catalysts.

Mechanism of Asymmetric Ketone Reduction

The asymmetric reduction of ketones with borane is catalyzed by an oxazaborolidine formed in situ from the chiral β-amino alcohol. The mechanism proceeds through a six-membered, chair-like transition state.

Caption: Catalytic cycle for the CBS reduction of a ketone.

The cycle begins with the coordination of another molecule of borane to the nitrogen atom of the oxazaborolidine catalyst (A). The ketone then coordinates to the Lewis acidic boron atom of the ring (B). This brings the ketone into close proximity with the coordinated borane, facilitating a highly organized, six-membered transition state (C) where a hydride is transferred to the carbonyl carbon. This stereoselective transfer is directed by the bulky substituents of the chiral ligand. After hydride transfer, the resulting chiral alcohol-borane complex is released (D), and the catalyst regenerates to re-enter the cycle.

Mechanism of Diethylzinc Addition to Aldehydes

The addition of diethylzinc to aldehydes catalyzed by a chiral β-amino alcohol is believed to proceed through a dimeric zinc complex.

Caption: Proposed catalytic cycle for diethylzinc addition.

Initially, the chiral amino alcohol reacts with diethylzinc to form a zinc alkoxide, which then dimerizes to form a stable bimetallic complex (A). An aldehyde molecule displaces a loosely coordinated solvent molecule and coordinates to one of the zinc atoms (B). This positions the aldehyde for the intramolecular transfer of an ethyl group from the other zinc atom via a six-membered, chair-like transition state (C). This transfer occurs on a specific face of the aldehyde, dictated by the chiral ligand framework. The resulting zinc alkoxide of the product (D) is then displaced by another molecule of diethylzinc to regenerate the active dimeric catalyst, or it is hydrolyzed during workup to release the final chiral alcohol product.

Conclusion

Chiral β-amino phenols and their analogues, particularly conformationally rigid systems like cis-1-amino-2-indanol, are indispensable tools in asymmetric catalysis. They provide a robust and versatile platform for the synthesis of enantiomerically enriched alcohols, which are vital intermediates in drug discovery and development. The well-defined mechanisms of action allow for rational catalyst design and optimization. The detailed protocols and quantitative data summarized in this guide serve as a practical resource for researchers aiming to leverage these powerful catalysts in their synthetic endeavors.

References

A Technical Guide to the Solubility of (R)-4-(1-aminoethyl)phenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for (R)-4-(1-aminoethyl)phenol in common organic solvents is limited. This guide provides qualitative solubility information for the closely related achiral compound, 4-aminophenol, which can serve as a reasonable proxy for estimating the solubility behavior of its R-enantiomer. The experimental protocols provided are generalized methods for determining solubility.

Introduction

This compound is a chiral amine derivative of significant interest in the pharmaceutical and chemical industries.[1] As a key building block in the synthesis of various bioactive molecules, understanding its solubility in different organic solvents is crucial for process development, formulation, and purification.[1][2] This technical guide summarizes the available qualitative solubility data for the parent compound, 4-aminophenol, and provides a detailed experimental protocol for determining the solubility of such compounds.

Qualitative Solubility Data of 4-Aminophenol

The solubility of a compound is influenced by its molecular structure, including the presence of polar functional groups capable of hydrogen bonding, and the overall polarity of the molecule.[3] 4-Aminophenol, and by extension this compound, possesses both a hydroxyl (-OH) and an amino (-NH2) group, rendering it a polar molecule. The general principle of "like dissolves like" suggests it will be more soluble in polar solvents.[3]

The following table summarizes the qualitative solubility of 4-aminophenol in a range of common organic solvents. It is anticipated that this compound will exhibit a similar solubility profile.

| Solvent | Solvent Polarity | Qualitative Solubility of 4-Aminophenol |

| Dimethylsulfoxide (DMSO) | Polar Aprotic | Very Soluble[4][5] |

| Methanol | Polar Protic | Moderately Soluble[3] |

| Ethanol | Polar Protic | Moderately Soluble[6], Slightly Soluble[4][5] |

| Acetonitrile | Polar Aprotic | Soluble[4][5] |

| Acetone | Polar Aprotic | Soluble[4][5][6] |

| Ethyl Acetate | Polar Aprotic | Soluble[4][5] |

| Dichloromethane | Polar Aprotic | - |

| Toluene | Nonpolar | Slightly Soluble[4][5] |

| Diethyl Ether | Nonpolar | Slightly Soluble[4][5] |

| Hexane | Nonpolar | - |

| Benzene | Nonpolar | Negligible Solubility[4] |

| Chloroform | Nonpolar | Negligible Solubility[4] |

Note: The term "moderately soluble" is used for alcohols based on descriptive accounts, while more specific terms like "soluble" and "slightly soluble" are taken directly from the cited sources.

Experimental Protocol for Solubility Determination

The following is a general procedure for the experimental determination of the solubility of a solid organic compound, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of the solute in a given solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration should be determined experimentally to ensure the concentration of the dissolved solid is no longer changing. Vigorous shaking or stirring helps to accelerate this process.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.

-

Solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.

Caption: Workflow for Solubility Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound hydrochloride [myskinrecipes.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Thermochemical Properties of (R)-4-(1-aminoethyl)phenol

Executive Summary

(R)-4-(1-aminoethyl)phenol is a chiral molecule of interest in pharmaceutical and chemical research. A thorough understanding of its thermochemical properties, such as enthalpy of formation, enthalpy of sublimation, vapor pressure, and heat capacity, is crucial for drug development, process optimization, and ensuring the stability of the compound. This technical guide details the primary experimental protocols for determining these critical parameters. While specific data for the title compound is pending experimental investigation, this document serves as a foundational resource for researchers, scientists, and drug development professionals by outlining the necessary experimental workflows and presenting illustrative data from analogous compounds.

Thermochemical Data of Related Phenolic Compounds